molecular formula C9H14O3 B8254084 Ethyl (R)-2-oxocyclohexane-1-carboxylate

Ethyl (R)-2-oxocyclohexane-1-carboxylate

Cat. No.: B8254084
M. Wt: 170.21 g/mol
InChI Key: FGSGHBPKHFDJOP-SSDOTTSWSA-N
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Description

®-2-Oxocyclohexanecarboxylic acid ethyl ester is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant aromas and are commonly found in various natural products. This particular compound is characterized by its cyclic structure, which includes a ketone and an ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Oxocyclohexanecarboxylic acid ethyl ester typically involves the esterification of ®-2-Oxocyclohexanecarboxylic acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the reactants under reflux conditions to drive the reaction to completion . The reaction can be represented as follows:

(R)-2-Oxocyclohexanecarboxylic acid+EthanolH2SO4(R)-2-Oxocyclohexanecarboxylic acid ethyl ester+Water\text{(R)-2-Oxocyclohexanecarboxylic acid} + \text{Ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{Ethyl (R)-2-oxocyclohexane-1-carboxylate} + \text{Water} (R)-2-Oxocyclohexanecarboxylic acid+EthanolH2​SO4​​(R)-2-Oxocyclohexanecarboxylic acid ethyl ester+Water

Industrial Production Methods

In an industrial setting, the production of esters like ®-2-Oxocyclohexanecarboxylic acid ethyl ester can be achieved through continuous esterification processes. These processes often utilize large-scale reactors and optimized conditions to maximize yield and efficiency. The use of catalysts, such as sulfuric acid or other Lewis acids, is common to facilitate the reaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-Oxocyclohexanecarboxylic acid ethyl ester is unique due to its cyclic structure, which imparts different chemical properties and reactivity compared to linear esters. The presence of both a ketone and an ester functional group allows for a wider range of chemical reactions and applications .

Properties

IUPAC Name

ethyl (1R)-2-oxocyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-2-12-9(11)7-5-3-4-6-8(7)10/h7H,2-6H2,1H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGSGHBPKHFDJOP-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CCCCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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